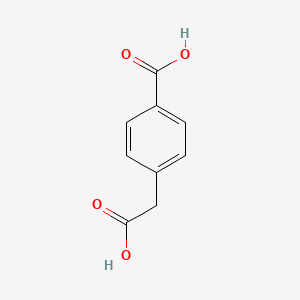

4-Carboxyphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2109. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(carboxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEDOWYXHVUPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277381 | |

| Record name | 4-CARBOXYPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-89-3 | |

| Record name | 4-Carboxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 501-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CARBOXYPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-carboxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Carboxymethyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Carboxyphenylacetic acid synthesis and properties

An In-depth Technical Guide to 4-Carboxyphenylacetic Acid: Synthesis, Properties, and Applications

Introduction

This compound, also known as homoterephthalic acid, is a dicarboxylic acid that has garnered significant interest in various fields of chemical research and development. Its rigid phenyl ring, combined with the presence of both a carboxylic acid and a phenylacetic acid moiety, imparts unique structural and chemical properties. These characteristics make it a valuable building block in supramolecular chemistry, polymer science, and medicinal chemistry. This guide provides a comprehensive overview of the synthesis, key properties, and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.[1][2]

| Property | Value | Reference |

| CAS Number | 501-89-3 | |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Melting Point | 234-236 °C | [1] |

| Boiling Point (Predicted) | 402.5 ± 28.0 °C | [1] |

| Density (Predicted) | 1.392 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.07 ± 0.10 | [1] |

| Solubility | Soluble in water | [1] |

| Appearance | White to very pale yellow or brown crystal-powder |

Spectroscopic data is crucial for the identification and characterization of this compound. The carboxyl protons in ¹H NMR typically appear as a broad signal in the downfield region (10-12 ppm).[3][4] The carboxyl carbon exhibits a characteristic signal in the ¹³C NMR spectrum between 160-185 ppm.[3][4] Infrared (IR) spectroscopy shows a characteristic C=O stretching vibration for the carboxylic acid group, and a broad O-H stretching band.[3][5]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the oxidation of appropriate precursors or the hydrolysis of nitrile intermediates. The choice of synthetic pathway often depends on the availability of starting materials, desired purity, and scalability.

Oxidation of p-Xylene Derivatives

A common and industrially relevant method for the synthesis of aromatic carboxylic acids is the oxidation of alkylated benzene derivatives.[6][7][8] For this compound, a suitable precursor would be a p-xylene derivative with one methyl group and one ethyl or other easily oxidizable two-carbon chain. The oxidation is typically carried out using strong oxidizing agents in the presence of a catalyst. The AMOCO process, which is used for the large-scale production of terephthalic acid from p-xylene, utilizes a cobalt-manganese-bromine catalyst system in an acetic acid solvent under high temperature and pressure.[7][8][9] A similar approach can be adapted for the synthesis of this compound.

The rationale behind using a mixed-catalyst system lies in the synergistic effect of the metal ions. Cobalt and manganese ions facilitate the generation of free radicals from the hydrocarbon, while the bromide source acts as a promoter, accelerating the oxidation process.[7][10] Acetic acid is an effective solvent as it is relatively stable under the harsh oxidative conditions.

Caption: Generalized workflow for the synthesis of this compound via oxidation.

Hydrolysis of 4-Cyanophenylacetic Acid

Another versatile method for the preparation of carboxylic acids is the hydrolysis of the corresponding nitrile.[11][12] In this case, 4-cyanophenylacetic acid serves as the starting material. The hydrolysis can be performed under either acidic or basic conditions.[11]

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric or hydrochloric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. Base-catalyzed hydrolysis, or saponification, involves heating the nitrile with a strong base like sodium hydroxide, which yields the carboxylate salt. Subsequent acidification then liberates the free carboxylic acid.[12] This method is often preferred for its high yields and the relative ease of purification of the final product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanophenylacetic acid in an excess of a 10% aqueous sodium hydroxide solution.

-

Hydrolysis: Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude this compound.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield pure this compound.

Applications of this compound

The unique bifunctional nature of this compound makes it a valuable component in several areas of chemical science.

Metal-Organic Frameworks (MOFs)

Aromatic carboxylic acids are widely used as organic linkers in the construction of metal-organic frameworks (MOFs).[13][14][15][16][17][18] MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands. The specific geometry and functionality of the organic linker play a crucial role in determining the topology, porosity, and ultimately the properties of the resulting MOF. The two carboxylic acid groups of this compound can coordinate with metal centers to form extended networks with potential applications in gas storage, separation, and catalysis.[14][16]

Caption: Formation of a Metal-Organic Framework from metal ions and this compound.

Polymer Chemistry

Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides through condensation polymerization. While not as common as terephthalic acid, this compound can be incorporated into polymer backbones to modify their properties. The non-linear arrangement of the carboxylic acid groups can introduce kinks in the polymer chain, affecting its crystallinity, solubility, and thermal properties. These modified polymers can find applications in specialty plastics, fibers, and films.

Drug Development and Medicinal Chemistry

The carboxylic acid moiety is a key functional group in the pharmacophores of numerous drugs.[19][20][21] It can participate in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. This compound can serve as a scaffold or an intermediate in the synthesis of more complex molecules with potential therapeutic activity. For instance, it can be used to introduce a phenylacetic acid motif with a polar carboxylic acid group, which can enhance the solubility and pharmacokinetic properties of a drug candidate. The development of novel carboxylic acid bioisosteres is also an active area of research to improve the pharmacological profiles of drug molecules.[19][21]

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][22][23] It is harmful if swallowed or inhaled.[1][22]

Handling Precautions:

-

Use only in a well-ventilated area or in a chemical fume hood.[22][24]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22][23][24][25]

-

Avoid breathing dust.[24]

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.[22][24]

-

Keep away from heat, flames, and sparks, and avoid contact with oxidizing agents.[22][24]

In case of accidental exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).[22][23][24]

Conclusion

This compound is a versatile dicarboxylic acid with a rich chemistry and a wide range of applications. Its synthesis via established methods like oxidation and hydrolysis is well-understood, allowing for its production for various research and industrial needs. Its utility as a linker in MOF chemistry, a monomer in polymer synthesis, and a building block in drug discovery highlights its importance in modern chemical science. As research in these areas continues to advance, the demand for and applications of this compound are expected to grow, further solidifying its role as a key chemical intermediate.

References

-

Chemsrc. This compound | CAS#:501-89-3. (n.d.). Retrieved from [Link]

-

Li, Y., et al. (2011). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o167. Retrieved from [Link]

-

Organic Syntheses. phenylacetic acid. (n.d.). Retrieved from [Link]

-

Li, Y., et al. (2014). Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. RSC Advances, 4(100), 57095-57101. Retrieved from [Link]

- Google Patents. CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid. (n.d.).

-

MySkinRecipes. This compound. (n.d.). Retrieved from [Link]

-

Gándara, F., et al. (2014). Metal–Organic Frameworks with Hexakis(4-carboxyphenyl)benzene: Extensions to Reticular Chemistry and Introducing Foldable Nets. Journal of the American Chemical Society, 136(14), 5271-5274. Retrieved from [Link]

-

PubChem. 4-(Carboxymethyl)benzoic Acid | C9H8O4 | CID 220005. (n.d.). Retrieved from [Link]

-

Wang, N., et al. (2023). A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline. Molecules, 28(2), 839. Retrieved from [Link]

-

Meanwell, N. A. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Journal of Medicinal Chemistry, 61(14), 5832-5880. Retrieved from [Link]

-

Globe Thesis. Metal-organic Frameworks And Their Properties Based On 1-(4-Carboxyphenyl)-1H-Pyrazole-3-Carboxylic Acid Ligand. (2023). Retrieved from [Link]

-

ResearchGate. p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development. (2013). Retrieved from [Link]

-

ResearchGate. Oxidation of p-xylene to terephthalic acid and 4-carboxybenzaldehyde. (n.d.). Retrieved from [Link]

-

Zhu, D. R., et al. (2013). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. CrystEngComm, 15(44), 9034-9043. Retrieved from [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. (n.d.). Retrieved from [Link]

- Google Patents. US4329497A - Method for the production of 4-hydroxyphenylacetic acid. (n.d.).

-

MDPI. p-Xylene Oxidation to Terephthalic Acid: New Trends. (2023). Retrieved from [Link]

-

ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Retrieved from [Link]

- Google Patents. US3139452A - Oxidation of p-xylene to terephthalic acid. (n.d.).

-

FooDB. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). (2010). Retrieved from [Link]

-

PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. (2017). Retrieved from [Link]

-

W. W. Norton & Company. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

-

ScienceAsia. p-Xylene catalytic oxidation to terephthalic acid by ozone. (2015). Retrieved from [Link]

-

Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Retrieved from [Link]

Sources

- 1. This compound | 501-89-3 [amp.chemicalbook.com]

- 2. 4-(Carboxymethyl)benzoic Acid | C9H8O4 | CID 220005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. US3139452A - Oxidation of p-xylene to terephthalic acid - Google Patents [patents.google.com]

- 10. scienceasia.org [scienceasia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. 2-[4-(Carboxymethyl)phenoxy]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. Metal–Organic Frameworks with Hexakis(4-carboxyphenyl)benzene: Extensions to Reticular Chemistry and Introducing Foldable Nets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. globethesis.com [globethesis.com]

- 18. Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound | CAS#:501-89-3 | Chemsrc [chemsrc.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Carboxyphenylacetic Acid: Properties, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxyphenylacetic acid, also known as homoterephthalic acid, is a dicarboxylic acid featuring a benzene ring substituted with a carboxylic acid group and an acetic acid group at the para position.[1] This unique arrangement of functional groups imparts a distinct set of physical and chemical properties, making it a valuable building block in various scientific endeavors, most notably in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of the physicochemical properties, reactivity, and analytical characterization of this compound, along with detailed experimental protocols relevant to its application in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions.[2] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 4-(Carboxymethyl)benzoic acid | [2] |

| Synonyms | Homoterephthalic acid, 4-Carboxybenzeneacetic acid | [1] |

| CAS Number | 501-89-3 | [3] |

| Molecular Formula | C₉H₈O₄ | [2] |

| Molecular Weight | 180.16 g/mol | [2] |

| Melting Point | 234-236 °C | [2] |

| Boiling Point | 402.5 °C (predicted) | [2] |

| Density | 1.392 g/cm³ (predicted) | [3] |

| Solubility | Soluble in water and organic solvents like ethanol and ether. | |

| pKa | Predicted pKa₁ ≈ 3.5-4.0, pKa₂ ≈ 4.5-5.0 |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques. Below is a summary of the expected spectral data. While actual spectra can be found in databases such as ChemicalBook, this section provides an interpretation of the key features.[2]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the acidic protons of the two carboxyl groups.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a para-substituted benzene ring.

-

Methylene Protons: A singlet for the -CH₂- group, expected to appear in the range of δ 3.5-4.0 ppm.

-

Carboxylic Acid Protons: Two broad singlets at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons: Two signals in the downfield region (δ 165-185 ppm) corresponding to the two carboxylic acid carbons.[4]

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), with two signals for the quaternary carbons and two for the protonated carbons.

-

Methylene Carbon: A signal for the -CH₂- carbon, typically in the range of δ 35-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[4][5]

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acid dimer.[4]

-

C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ for the carbonyl groups of the carboxylic acids.[5]

-

C-O Stretch: A medium to strong absorption band between 1200 and 1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Weaker absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 180.16).

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and cleavage of the C-C bond adjacent to the aromatic ring.[6]

Chemical Properties and Reactivity

As a dicarboxylic acid, this compound exhibits reactivity at both of its carboxyl groups.[7] The presence of the aromatic ring also influences its chemical behavior.

Acidity and pKa Values

The two carboxylic acid groups have different acidities due to the electronic effects of the benzene ring and the methylene spacer. The carboxylic acid group directly attached to the aromatic ring is expected to be more acidic (lower pKa) than the acetic acid moiety due to the electron-withdrawing nature of the phenyl ring.

Key Reactions

This compound can undergo a variety of reactions typical of carboxylic acids, including:

-

Esterification: Both carboxyl groups can be converted to esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification).[8][9]

-

Amide Formation: The carboxyl groups can be converted to amides by reaction with amines, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).[7][10]

-

Reduction: Both carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Decarboxylation: While generally stable, decarboxylation can be induced under harsh conditions, though it is not a common reaction for this compound.

The differential reactivity of the two carboxyl groups can potentially be exploited for selective functionalization under carefully controlled reaction conditions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the characterization and derivatization of this compound.

Determination of pKa Values by Potentiometric Titration

This protocol outlines the determination of the two pKa values of this compound using potentiometric titration with a standardized base.[11][12][13]

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beaker (250 mL)

Procedure:

-

Accurately weigh approximately 0.18 g of this compound and dissolve it in 100 mL of deionized water in a 250 mL beaker.

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the buret with the standardized 0.1 M NaOH solution and record the initial volume.

-

Begin the titration by adding the NaOH solution in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Continue the titration, reducing the increment size to 0.1-0.2 mL as you approach the equivalence points (indicated by a rapid change in pH).

-

Continue adding titrant until the pH of the solution is above 11.

-

Plot the pH versus the volume of NaOH added to generate the titration curve.

-

Determine the two equivalence points from the inflection points of the curve. The pKa values correspond to the pH at the half-equivalence points.

Causality Behind Experimental Choices:

-

Using a standardized NaOH solution is crucial for accurate determination of the molar equivalents.

-

Calibrating the pH meter ensures accurate pH measurements, which are fundamental to determining the pKa values.

-

Stirring the solution ensures homogeneity and a stable pH reading after each addition of titrant.

Synthesis of Dimethyl 4-(Carboxymethyl)benzoate via Fischer Esterification

This protocol describes the conversion of both carboxylic acid groups of this compound to their corresponding methyl esters.[8][14]

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1.80 g (10 mmol) of this compound in 50 mL of anhydrous methanol.

-

Carefully add 1 mL of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Using a large excess of methanol drives the equilibrium towards the formation of the ester product.[8]

-

Concentrated sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[8]

-

The aqueous workup with sodium bicarbonate neutralizes the acidic catalyst and any unreacted carboxylic acid.

-

The brine wash helps to remove any remaining water from the organic layer.

Synthesis of N,N'-Dibenzyl-2-(4-(2-amino-2-oxoethyl)phenyl)acetamide via DCC Coupling

This protocol outlines the formation of a diamide from this compound and benzylamine using DCC as a coupling agent.[7][10]

Materials:

-

This compound

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 1.80 g (10 mmol) of this compound and 2.14 g (20 mmol) of benzylamine in 50 mL of anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 4.12 g (20 mmol) of DCC in 20 mL of anhydrous DCM.

-

Slowly add the DCC solution to the cooled reaction mixture with stirring.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of cold DCM.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamide.

-

Purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

DCC is an effective coupling agent that activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine.[10]

-

The reaction is performed at low temperature initially to control the reaction rate and minimize side reactions.

-

The byproduct, dicyclohexylurea, is largely insoluble in DCM and can be easily removed by filtration.[7]

Application in Drug Development: A Precursor to Pralatrexate

This compound serves as a crucial intermediate in the synthesis of Pralatrexate, an antifolate drug used in the treatment of peripheral T-cell lymphoma.[15][16][17] The synthesis involves the modification of the carboxylic acid groups of this compound to incorporate the other functionalities of the Pralatrexate molecule. A simplified conceptual pathway is illustrated below.

Caption: Conceptual synthetic pathway from this compound to Pralatrexate.

This application highlights the importance of this compound as a scaffold in medicinal chemistry, where its defined structure allows for the systematic construction of complex, biologically active molecules.

Safety and Handling

This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[3] It is advisable to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a versatile dicarboxylic acid with a well-defined set of physicochemical properties and predictable reactivity. Its utility as a building block in organic synthesis, particularly in the pharmaceutical industry, is well-established. This guide has provided a detailed overview of its properties, spectroscopic characteristics, key chemical reactions, and practical experimental protocols. A thorough understanding of these aspects is essential for researchers and scientists looking to effectively utilize this compound in their synthetic and developmental endeavors.

References

-

ResearchGate. (n.d.). 1H NMR spectrum of 4a. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- Google Patents. (n.d.). EP2794610B1 - Processes and intermediates for preparing pralatrexate.

- Google Patents. (n.d.). WO2013096800A1 - Processes and intermediates for preparing pralatrexate.

- Google Patents. (n.d.). EP2794610A1 - Processes and intermediates for preparing pralatrexate.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US9440979B2 - Process for the preparation of pralatrexate.

-

Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

-

ResearchGate. (2021, June 30). I am using DCC for the reaction between aromatic carboxylic acid with 4,4 diaminoazobenzene inTHF but reaction not complet Can you suggest any method?. Retrieved from [Link]

-

13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

-

ResearchGate. (2024, January 30). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

-

NIST WebBook. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]

-

NIH. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

-

NIH. (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

-

ResearchGate. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:501-89-3. Retrieved from [Link]

-

NIH. (n.d.). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Retrieved from [Link]

Sources

- 1. mzCloud – 4 Hydroxyphenylacetic acid [mzcloud.org]

- 2. This compound(501-89-3) 1H NMR [m.chemicalbook.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. echemi.com [echemi.com]

- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. EP2794610B1 - Processes and intermediates for preparing pralatrexate - Google Patents [patents.google.com]

- 16. WO2013096800A1 - Processes and intermediates for preparing pralatrexate - Google Patents [patents.google.com]

- 17. US9440979B2 - Process for the preparation of pralatrexate - Google Patents [patents.google.com]

4-Carboxyphenylacetic acid CAS number and molecular structure

An In-depth Technical Guide to 4-Carboxyphenylacetic Acid for Researchers and Drug Development Professionals

Introduction

This compound, also known by its synonym homoterephthalic acid, is a bifunctional aromatic organic compound that serves as a crucial building block in advanced chemical synthesis. Its structure, featuring a rigid phenyl ring functionalized with both a benzoic acid and a phenylacetic acid moiety, imparts unique chemical properties that are highly valued in medicinal chemistry, polymer science, and materials research. The presence of two carboxylic acid groups with distinct steric and electronic environments allows for selective chemical transformations, making it a versatile intermediate for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It covers the compound's core identification, molecular structure, physicochemical properties, synthetic considerations, key applications, and detailed analytical protocols, grounding all technical claims in authoritative sources to ensure scientific integrity and practical utility.

Part 1: Core Compound Identification and Molecular Structure

Accurate identification is the cornerstone of all chemical research and development. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) number.

CAS Number : 501-89-3 [1][2][3][4][5]

The molecular structure consists of a benzene ring substituted at the 1 and 4 positions with a carboxylic acid group and an acetic acid group, respectively.

Caption: 2D Molecular Structure of this compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 501-89-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₈O₄ | [3][4][6] |

| Molecular Weight | 180.16 g/mol | [2][3][6] |

| IUPAC Name | 4-(Carboxymethyl)benzoic acid | [6] |

| Synonyms | Homoterephthalic acid, 4-Carboxybenzeneacetic acid | [3][6] |

| SMILES | O=C(O)Cc1ccc(cc1)C(=O)O | [2] |

| InChI Key | DMEDOWYXHVUPMO-UHFFFAOYSA-N | [1] |

Part 2: Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity in experimental settings.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| Appearance | White to very pale yellow crystalline powder | [1][3] |

| Melting Point | 234-236 °C | [3] |

| Boiling Point | 402.5 ± 28.0 °C (Predicted) | [3] |

| Density | 1.392 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.07 ± 0.10 (Predicted) | [3] |

| Storage | Store at room temperature in a dry, well-sealed container | [1][3] |

Part 3: Synthesis and Purity Assessment

A reliable synthetic protocol is essential for obtaining high-purity this compound for demanding applications like drug development. A common and logical strategy involves the selective oxidation of the methyl group of a 4-methylphenylacetic acid precursor.

Representative Synthetic Protocol: Oxidation of 4-Methylphenylacetic Acid

This protocol describes a representative laboratory-scale synthesis. The choice of a strong oxidizing agent like potassium permanganate (KMnO₄) is driven by its effectiveness in converting benzylic methyl groups to carboxylic acids under aqueous conditions.

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4-methylphenylacetic acid in a suitable aqueous base (e.g., 2% aqueous NaOH) to form the soluble carboxylate salt. This initial deprotonation protects the acetic acid moiety from certain side reactions and improves solubility.

-

Oxidant Addition : Prepare a solution of potassium permanganate in water. Heat the flask containing the starting material to 70-80°C. Add the KMnO₄ solution dropwise over 2-3 hours. The causality here is crucial: slow addition and temperature control prevent an exothermic runaway and minimize non-selective degradation of the aromatic ring. The reaction progress can be monitored by the disappearance of the purple permanganate color.

-

Reaction Quench and Workup : After the addition is complete, continue stirring at temperature until the purple color has fully discharged, indicating consumption of the oxidant. Cool the mixture to room temperature. Quench any excess permanganate by adding a small amount of ethanol or sodium bisulfite until the brown manganese dioxide (MnO₂) precipitate is clearly formed.

-

Isolation : Filter the reaction mixture to remove the MnO₂ precipitate. Wash the filter cake with hot water to recover any adsorbed product.

-

Acidification and Crystallization : Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of 2-3. The protonation of both carboxylate groups renders the product, this compound, insoluble, causing it to precipitate out of the solution.

-

Purification : Collect the crude solid by vacuum filtration and wash it with cold deionized water to remove inorganic salts. For high-purity material required in pharmaceutical applications, recrystallize the solid from hot water or an ethanol/water mixture.

-

Validation : Dry the purified crystals under vacuum. Confirm the product's identity and purity by measuring its melting point and utilizing the analytical techniques described in Part 5, such as HPLC.

Part 4: Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate. The carboxylic acid functional group is a well-established pharmacophore in hundreds of marketed drugs, valued for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[7][8]

Role as a Molecular Scaffold

The compound serves as a rigid scaffold to which other functional groups can be attached. This is particularly useful in drug design for creating molecules with precise three-dimensional orientations. Its bifunctional nature allows it to act as a linker, connecting two different molecular fragments.

A notable application is its use as a key intermediate in the synthesis of the anti-allergic drug Olopatadine.[9] In this context, it serves as the foundational structure upon which the more complex dibenz[b,e]oxepine ring system is constructed.

Caption: Role of this compound in a multi-step drug synthesis pathway.

Use in Materials Science

As a dicarboxylic acid, it is a candidate monomer for the synthesis of specialty polyesters and polyamides. Furthermore, its rigid structure and ability to coordinate with metal ions make it a promising ligand for the construction of Metal-Organic Frameworks (MOFs), which have applications in gas storage, catalysis, and separation.

Part 5: Analytical Methodologies

Robust analytical methods are critical for ensuring the purity of starting materials and for quantifying compounds in complex biological or environmental matrices. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

Caption: Decision tree for selecting the appropriate analytical method.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for determining the purity of the synthesized or purchased compound. It leverages reversed-phase chromatography, a standard technique for analyzing moderately polar organic acids.[10]

-

Instrumentation : Standard HPLC system with a UV-Vis detector.

-

Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase :

-

Solvent A: 0.1% Phosphoric Acid in Water (provides acidic pH to ensure the carboxylic acids are protonated and well-retained).

-

Solvent B: Acetonitrile.

-

-

Gradient : Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection : UV at 254 nm, where the benzene ring exhibits strong absorbance.

-

Sample Preparation : Dissolve an accurately weighed sample (approx. 1 mg/mL) in a 50:50 mixture of water and acetonitrile.

-

Validation : The purity is calculated from the peak area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: Quantification in Biological Matrices by LC-MS/MS

For quantifying the compound in complex samples like plasma, LC-MS/MS offers unparalleled sensitivity and selectivity.[11] This protocol is adapted from methods used for structurally similar aromatic carboxylic acids.

-

Instrumentation : HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation (Protein Precipitation) :

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of the analyte).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for injection.

-

-

Chromatographic Conditions : Use a rapid gradient on a C18 UPLC column to ensure fast analysis times.

-

Mass Spectrometry Parameters :

-

Ionization Mode : ESI Negative (carboxylic acids readily form [M-H]⁻ ions).

-

MRM Transitions : Monitor specific Multiple Reaction Monitoring (MRM) transitions for the parent ion and a characteristic fragment ion. For C₉H₈O₄ (MW 180.16), the parent ion would be m/z 179.1. A likely fragmentation would be the loss of CO₂ (44 Da), resulting in a fragment ion of m/z 135.1.

-

Quantifier Transition : 179.1 -> 135.1

-

Qualifier Transition : A secondary fragment would be monitored for confirmation.

-

-

-

Quantification : A calibration curve is constructed by spiking known concentrations of the analyte into a blank matrix (e.g., control plasma) and analyzing the samples. The concentration in unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Part 6: Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with any chemical reagent. This compound has several associated hazards that require appropriate precautions.

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Statement | Source |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [3] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [3] |

| Skin Irritation | H315 | Causes skin irritation | [3][12] |

| Eye Irritation | H319 | Causes serious eye irritation | [3][12] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [3][12] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[5]

-

Personal Protective Equipment :

-

Hygiene : Wash hands thoroughly after handling.[13] Avoid eating, drinking, or smoking in the laboratory.

First Aid Measures

-

If Inhaled : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[13]

-

If on Skin : Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[13]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3][13]

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

Conclusion

This compound (CAS 501-89-3) is a highly valuable and versatile bifunctional molecule. Its well-defined structure, characterized by a rigid aromatic core and two distinct carboxylic acid groups, establishes it as a premier building block for complex organic synthesis. For professionals in drug discovery, its role as a scaffold and intermediate is critical for accessing novel therapeutic agents. In materials science, it offers potential as a monomer for advanced polymers and a ligand for functional frameworks. The successful application of this compound relies on a thorough understanding of its properties, access to reliable synthetic and purification protocols, and the use of robust analytical methods to ensure quality and quantify outcomes. By adhering to strict safety and handling guidelines, researchers can effectively and safely leverage the full potential of this important chemical intermediate.

References

-

Jingkangen Biomedical. (n.d.). This compound. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Basic Chemical Data - CAS 501-89-3. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:501-89-3. Retrieved from [Link]

-

Jahan, M. A. A., et al. (2011). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Carboxymethyl)benzoic Acid. Retrieved from [Link]

- Google Patents. (2012). CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid.

- Taylor, R. D., et al. (2016). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 23(1), 1-2.

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

-

SpringerLink. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

-

ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

G. M. Gallego, et al. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. ACS Medicinal Chemistry Letters, 7(10), 897-902. Available at: [Link]

-

Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Carboxymethoxy)benzoic acid. Retrieved from [Link]

-

MDPI. (2019). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]

Sources

- 1. This compound | 501-89-3 [sigmaaldrich.com]

- 2. This compound [jknbiochem.net]

- 3. This compound | 501-89-3 [amp.chemicalbook.com]

- 4. Basic Chemical Data [dtp.cancer.gov]

- 5. This compound | CAS#:501-89-3 | Chemsrc [chemsrc.com]

- 6. 4-(Carboxymethyl)benzoic Acid | C9H8O4 | CID 220005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid - Google Patents [patents.google.com]

- 10. shimadzu.co.kr [shimadzu.co.kr]

- 11. benchchem.com [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of 4-Carboxyphenylacetic Acid

Introduction: Elucidating the Molecular Architecture

4-Carboxyphenylacetic acid, also known as 4-(carboxymethyl)benzoic acid or homoterephthalic acid, is a dicarboxylic acid featuring both a benzoic acid and a phenylacetic acid moiety. Its chemical structure presents a unique combination of an aromatic carboxylic acid and an aliphatic carboxylic acid separated by a methylene bridge. The precise characterization of this molecule is fundamental for its application in materials science, coordination chemistry, and as a building block in organic synthesis. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the identity and purity of this compound. Understanding these spectral signatures is paramount for researchers and drug development professionals who rely on unambiguous molecular identification.

The molecular formula of this compound is C₉H₈O₄, with a molecular weight of 180.16 g/mol [1]. The structural confirmation rests on the synergistic interpretation of data from multiple spectroscopic platforms, each providing a unique piece of the structural puzzle.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environments

Proton NMR spectroscopy provides detailed information about the number and electronic environment of hydrogen atoms in a molecule. For this compound, the spectrum is distinguished by signals from the aromatic ring, the aliphatic methylene linker, and the acidic carboxyl groups.

Interpreting the ¹H NMR Spectrum

The expected ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals three or four key regions:

-

Carboxylic Acid Protons (-COOH): Two distinct, broad singlets are anticipated in the far downfield region, typically between 10.0 and 13.0 ppm . These signals correspond to the two acidic protons. Their broadness is a result of hydrogen bonding and rapid chemical exchange. These peaks will disappear upon the addition of a few drops of D₂O to the NMR tube, a definitive test for exchangeable protons.

-

Aromatic Protons (Ar-H): The 1,4-disubstituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

-

The two protons ortho to the electron-withdrawing benzoic acid group are deshielded and appear as a doublet around 7.9-8.1 ppm .

-

The two protons ortho to the methylene group (and meta to the benzoic acid group) are slightly more shielded and appear as a doublet around 7.3-7.5 ppm .

-

-

Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are adjacent to no other protons, thus appearing as a sharp singlet. This signal is expected around 3.6-3.8 ppm , shifted downfield by the influence of the adjacent aromatic ring and the acetic acid carbonyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-C₆H₄COOH ) | ~12.0 - 13.0 | Broad Singlet | 1H |

| Carboxylic Acid (-CH₂COOH ) | ~10.0 - 12.0 | Broad Singlet | 1H |

| Aromatic (H ortho to -COOH) | ~7.9 - 8.1 | Doublet | 2H |

| Aromatic (H ortho to -CH₂-) | ~7.3 - 7.5 | Doublet | 2H |

| Methylene (-CH₂ -) | ~3.6 - 3.8 | Singlet | 2H |

Note: Chemical shifts are solvent-dependent and these values are predictions based on standard chemical shift tables.[2][3]

Experimental Protocol: ¹H NMR

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Instrument Setup: The analysis should be performed on a calibrated NMR spectrometer (e.g., 400 MHz or higher).[4] The instrument must be locked to the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). The resulting spectrum must be phase-corrected and baseline-corrected. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

Validation: Integrate all peaks. The integral ratios should correspond to the number of protons in each environment (e.g., 1:1:2:2:2). Confirm the disappearance of the carboxylic acid peaks upon D₂O exchange.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The Carbon Skeleton

Carbon NMR provides a count of the non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms). For this compound, with its plane of symmetry, we expect to see signals for 6 distinct carbon environments.

Interpreting the ¹³C NMR Spectrum

-

Carboxyl Carbons (-COOH): The carbons of the two carboxyl groups are the most deshielded, appearing in the 165-180 ppm region.[5][6] The carbon of the aromatic benzoic acid group (~167 ppm) will likely have a slightly different chemical shift than the aliphatic acetic acid carbon (~172 ppm) due to the differing electronic environments.

-

Aromatic Carbons (Ar-C): Four signals are expected for the aromatic carbons.

-

The two quaternary carbons (C1 and C4) will appear in the 130-145 ppm range. The carbon bearing the benzoic acid group will be distinct from the one bearing the methylene group.

-

The two sets of equivalent CH carbons will produce two signals, typically in the 125-135 ppm range.

-

-

Methylene Carbon (-CH₂-): The aliphatic methylene carbon is the most shielded, expected to appear around 40-45 ppm .

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-CH₂C OOH) | ~170 - 175 |

| Carboxylic Acid (-C₆H₄C OOH) | ~165 - 170 |

| Aromatic (Quaternary, C-COOH) | ~130 - 135 |

| Aromatic (Quaternary, C-CH₂) | ~140 - 145 |

| Aromatic (CH) | ~128 - 132 (two signals) |

| Methylene (-C H₂-) | ~40 - 45 |

Note: These are predicted values based on typical functional group ranges.[5][7]

Experimental Protocol: ¹³C NMR

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is often required due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the probe to the ¹³C frequency.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans are necessary compared to ¹H NMR. A relaxation delay should be included to allow for quantitative analysis if needed, though routine spectra are typically not integrated.

-

Data Processing & Validation: Process the data as with ¹H NMR. Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm). The final spectrum should show the expected number of peaks corresponding to the unique carbon environments.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is dominated by features characteristic of its two carboxylic acid groups.

Interpreting the IR Spectrum

The key diagnostic absorptions are:

-

O-H Stretch: A hallmark of carboxylic acids is an extremely broad absorption band spanning from ~3300 cm⁻¹ down to 2500 cm⁻¹ .[8] This broadness is due to the strong intermolecular hydrogen bonding that forms dimers. This band typically overlaps with the C-H stretching signals.

-

C-H Stretches: Sharp peaks for the aromatic C-H stretches appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹ ), while the aliphatic C-H stretches of the -CH₂- group appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹ ).

-

C=O Stretch: A very strong and sharp absorption is expected in the carbonyl region (1680-1740 cm⁻¹ ).[6] Because of the two different carboxyl environments (one conjugated with the aromatic ring, one not), this may appear as a single, slightly broadened peak or as two closely spaced, overlapping peaks. The conjugated carbonyl of the benzoic acid moiety is expected at a lower wavenumber (~1680-1700 cm⁻¹) than the aliphatic one.

-

C=C Stretches: Medium-intensity absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretch and O-H Bend: A strong C-O stretching band is found in the 1320-1210 cm⁻¹ region. A broad O-H out-of-plane bending vibration also appears around 950-910 cm⁻¹ .[8]

| Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium, Sharp |

| C=O Stretch (Carboxylic Acid) | 1740 - 1680 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretch | 1320 - 1210 | Strong |

| O-H Bend (Out-of-plane) | 950 - 910 | Medium, Broad |

Reference values are from standard IR correlation charts.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Validation: The resulting spectrum should be free of significant atmospheric interference and display the characteristic broad O-H and strong C=O bands, confirming the presence of the carboxylic acid functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Using a technique like Electron Ionization (EI), we can observe the molecular ion and its characteristic breakdown products.

Interpreting the Mass Spectrum

The molecular weight of this compound is 180.16. Therefore, the molecular ion peak (M⁺˙) is expected at a mass-to-charge ratio (m/z) of 180 . The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses.

Key fragmentation pathways include:

-

Loss of a hydroxyl radical (·OH): α-cleavage at a carboxyl group can lead to the loss of ·OH, resulting in a fragment at m/z 163 ([M-17]⁺).

-

Loss of a carboxyl radical (·COOH): Loss of the entire acetic acid carboxyl group is a common fragmentation, leading to a peak at m/z 135 ([M-45]⁺).

-

Benzylic Cleavage: The most favorable cleavage is often at the benzylic position, breaking the bond between the methylene group and the aromatic ring. This would result in the loss of a carboxymethyl radical (·CH₂COOH) to give an ion at m/z 121 . However, cleavage of the C-C bond after the methylene group is also highly probable, leading to the formation of a stable carboxyphenylmethyl (tropylium-like) cation at m/z 135 . This is often a very prominent peak.

-

Decarboxylation: The ion at m/z 135 can subsequently lose carbon monoxide (CO) to form a fragment at m/z 107 .

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form the positively charged molecular ion (M⁺˙).[11][12]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

Validation: The spectrum must show a peak at m/z 180 corresponding to the molecular ion. The observed fragmentation pattern should be consistent with the known fragmentation rules for aromatic carboxylic acids and benzylic systems.[13]

Conclusion

The structural elucidation of this compound is achieved through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence and hydrogen-bonding nature of the dual carboxylic acid functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a comprehensive and self-validating dataset that unequivocally confirms the molecule's identity and purity, a critical requirement for any advanced scientific application.

References

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220005, 4-(Carboxymethyl)benzoic acid. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Clark, J. (n.d.). Interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy - ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning. (General reference, no direct link)

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

Sources

- 1. 4-(Carboxymethyl)benzoic Acid | C9H8O4 | CID 220005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. youtube.com [youtube.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Enigmatic Genesis and Evolving Utility of 4-Carboxyphenylacetic Acid: A Technical Guide

Foreword: Unraveling the Narrative of a Seemingly Simple Molecule

In the vast landscape of organic chemistry, some molecules burst onto the scene with celebrated fanfare, their discoveries marking pivotal moments in scientific history. Others, like 4-Carboxyphenylacetic acid, emerge more quietly, their origins veiled in the incremental advances of synthetic chemistry. This guide eschews a conventional, rigid structure to instead narrate the scientific story of this compound (h-terephthalic acid), a molecule whose understated discovery belies its significant and expanding role in modern science, particularly in the realms of materials science and therapeutic development. We will journey through its likely historical synthesis, explore its modern preparative routes, delineate its physicochemical characteristics, and illuminate its contemporary applications, providing a comprehensive technical resource for researchers, scientists, and drug development professionals.

Part 1: A Historical Perspective on the Emergence of this compound

The precise moment of the first synthesis of this compound is not prominently documented in the annals of chemical history. Its discovery was likely not a singular event but rather a logical outcome of the burgeoning field of aromatic chemistry in the late 19th and early 20th centuries. During this era, chemists were systematically exploring the reactions of benzene and its derivatives, particularly the oxidation of alkyl-substituted aromatics.

Plausible Genesis: The Oxidation of p-Substituted Toluene Derivatives

The most probable early route to this compound would have involved the oxidation of a readily available precursor such as p-toluic acid or a related p-substituted toluene derivative. The oxidation of alkyl side chains on a benzene ring was a well-established transformation.

A likely two-step synthesis that chemists of the period would have had at their disposal can be visualized as follows:

Caption: Plausible 19th-century synthesis of this compound.

In this hypothetical pathway, the selective oxidation of one methyl group of p-xylene would yield p-toluic acid. Subsequent functionalization of the remaining methyl group, for instance, through side-chain halogenation followed by hydrolysis of the resulting benzyl halide, or further controlled oxidation, would lead to the formation of this compound.

The Willgerodt Reaction: A Later but Significant Pathway

Another important historical reaction that could have been employed for the synthesis of this compound, likely in the early 20th century, is the Willgerodt reaction, first reported by Conrad Willgerodt in 1887.[1] This reaction remarkably converts an aryl alkyl ketone into a terminal amide, which can then be hydrolyzed to the corresponding carboxylic acid.

The application of the Willgerodt-Kindler modification to a suitable precursor like 4-acetylbenzoic acid would provide a direct route to this compound.

Caption: Synthesis of this compound via the Willgerodt-Kindler reaction.

Part 2: Modern Synthetic Methodologies and Industrial Production

Contemporary syntheses of this compound prioritize efficiency, yield, and sustainability. While classical methods provide a foundational understanding, modern approaches are tailored for scalability and purity.

Oxidation of p-Toluic Acid Derivatives

The oxidation of p-toluic acid derivatives remains a cornerstone of this compound synthesis. Modern protocols often employ more sophisticated oxidizing agents and catalytic systems to enhance selectivity and minimize waste.

Experimental Protocol: Oxidation of 4-Methylbenzoyl Chloride

A representative modern laboratory-scale synthesis involves the oxidation of 4-methylbenzoyl chloride.

Step 1: Preparation of 4-Methylbenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 13.6 g (0.1 mol) of p-toluic acid.

-

Slowly add 14.3 g (0.12 mol) of thionyl chloride.

-

Heat the mixture at reflux for 2 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain 4-methylbenzoyl chloride.

Step 2: Oxidation to this compound

-

The crude 4-methylbenzoyl chloride is then subjected to an appropriate oxidation step. For instance, a permanganate or dichromate oxidation of the methyl group, followed by acidification, would yield the desired product.

Hydrolysis of 4-Cyanophenylacetic Acid

Another prevalent modern route involves the hydrolysis of 4-cyanophenylacetic acid. This method offers high yields and is amenable to large-scale production.

Experimental Protocol: Hydrolysis of 4-Cyanophenylacetic Acid

Step 1: Synthesis of 4-Cyanobenzyl Cyanide

-

This intermediate can be prepared from p-tolunitrile via side-chain bromination followed by cyanation.

Step 2: Hydrolysis to this compound

-

In a suitable reaction vessel, dissolve 4-cyanophenylacetic acid in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Heat the mixture under reflux until the hydrolysis of both the nitrile and the carboxylic acid groups is complete.

-

Upon cooling and acidification (if a basic hydrolysis was performed), this compound precipitates and can be collected by filtration.

| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Oxidation | p-Toluic Acid or derivatives | Strong oxidizing agents (e.g., KMnO4, CrO3) | Readily available starting materials. | Use of stoichiometric heavy metal oxidants can be environmentally challenging. |

| Hydrolysis | 4-Cyanophenylacetic Acid | Strong acids or bases | High yields, clean reaction. | Multi-step synthesis of the starting material. |

| Willgerodt-Kindler | 4-Acetylbenzoic Acid | Sulfur, Amine (e.g., Morpholine) | Unique transformation, good for specific substrates. | Often requires high temperatures and pressures. |

Part 3: Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development.

| Property | Value | Reference |

| CAS Number | 501-89-3 | |